2-(2-Fluoro-5-methylphenyl)ethylamine
Description
2-(2-Fluoro-5-methylphenyl)ethylamine (CAS: 910391-04-7) is a fluorinated phenethylamine derivative with the molecular formula C₉H₁₂FN and a molecular weight of 153.2 g/mol . Its IUPAC name is 2-(2-fluoro-5-methylphenyl)ethanamine, featuring a fluorine atom at the ortho position and a methyl group at the meta position on the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery.
Key physicochemical properties:
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFYBPCRPOXWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2-fluoro-5-methylbenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)ethylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may modulate the release and uptake of neurotransmitters such as dopamine and serotonin, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes structural features and properties of 2-(2-Fluoro-5-methylphenyl)ethylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP (Estimated) |
|---|---|---|---|---|
| This compound | C₉H₁₂FN | 153.2 | Ortho-F, meta-CH₃ | ~1.8 |
| 2-(4-Fluorophenyl)ethylamine | C₈H₁₀FN | 139.2 | Para-F | ~1.5 |
| 2-(3,4-Dihydroxyphenyl)ethylamine (Dopamine·HCl) | C₈H₁₂ClNO₂ | 189.6 | Meta-OH, para-OH | ~0.3 |
| 2-(tert-Butyloxy)ethylamine·HCl | C₆H₁₆ClNO | 153.7 | tert-Butyloxy | ~1.2 |
| 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanamine | C₉H₉F₂NO₂ | 201.2 | Difluoro-benzodioxol | ~2.1 |
| 5-Fluoro-2-[4-(2-fluorophenyl)-1-piperazinyl]benzenamine | C₁₆H₁₆F₂N₄ | 302.3 | Trifluoromethyl, piperazinyl | ~2.5 |
Key Observations :
- Fluorine Position : The ortho-fluoro substitution in the target compound introduces steric hindrance and electron-withdrawing effects, distinct from the para-fluoro configuration in 2-(4-fluorophenyl)ethylamine, which primarily affects electronic distribution .
- Polarity : Dopamine’s dihydroxy groups render it highly hydrophilic (logP ~0.3), whereas the target compound’s methyl and fluorine substituents enhance lipophilicity, improving membrane permeability .
Biological Activity
2-(2-Fluoro-5-methylphenyl)ethylamine is a compound of significant interest in pharmacological research due to its potential interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₁₀FN
- Molecular Weight : 139.17 g/mol
- Structure : The compound features a secondary amine structure with a fluorine atom and a methyl group on the aromatic ring, which influences its biological activity.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors. Specifically, it is believed to modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
Interaction with Neurotransmitter Systems
- Dopamine Receptors : Preliminary studies indicate that the compound may enhance dopaminergic signaling, potentially affecting mood and motivation.
- Serotonin Receptors : Its influence on serotonin pathways could suggest antidepressant-like effects, warranting further investigation through in vitro and in vivo studies.
Biological Activity Overview
The compound has been studied for various biological activities, including:
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Potential modulation of serotonin pathways | |
| Stimulant | Similar structural properties to amphetamines | |
| Antimicrobial | Moderate antibacterial properties observed |
Case Studies and Research Findings
- Neurotransmitter Interaction Studies : Research has shown that this compound interacts with G protein-coupled receptors (GPCRs), which are central to many physiological processes. This interaction may lead to altered signaling pathways related to mood and cognition .
- Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives of similar phenethylamines exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications in structure can influence biological efficacy .
- Pharmacological Profiles : The compound's pharmacological profiles require extensive characterization through both in vitro and in vivo studies to establish its therapeutic potential fully. Early indications suggest promising activity but necessitate further exploration.
Comparative Analysis with Similar Compounds
The unique presence of the fluorine atom in this compound distinguishes it from other compounds within the phenethylamine class. A comparison with similar compounds is outlined below:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| Amphetamine | No fluorine | Stimulant |
| Methamphetamine | Methyl group on nitrogen | Stimulant |
| 2-Methylphenethylamine | No fluorine | Moderate stimulant |
| This compound | Fluorine enhances stability and receptor interaction | Potential antidepressant/stimulant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
